molecular formula C13H9BrF2S B7858585 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7858585
M. Wt: 315.18 g/mol
InChI Key: XEBTVJSLADVQEH-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a bromine atom and a sulfanylmethyl group attached to a benzene ring, with a 3,4-difluorophenyl substituent. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 2-[(3,4-difluorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst.

  • Sulfurization: Reaction of 1-bromo-2-(3,4-difluorophenyl)benzene with a suitable sulfur source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction of the bromine atom to form corresponding bromides.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.

Major Products Formed:

  • Oxidation: 1-Bromo-2-[(3,4-difluorophenyl)sulfonic acid.

  • Reduction: 1-Bromo-2-[(3,4-difluorophenyl)methyl]benzene.

  • Substitution: 1-Cyanomethyl-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene.

Scientific Research Applications

1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors involved in biological processes.

  • Pathways: Involves pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

  • 1-Bromo-2,4-difluorobenzene

  • 2-Bromo-1-(3,4-difluorophenyl)ethanone

This comprehensive overview highlights the significance of 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-[(2-bromophenyl)methylsulfanyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBTVJSLADVQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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